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Compound of Interest

Compound Name: Tetrabromoethylene

Cat. No.: B1617066 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

tetrabromoethylene (C₂Br₄), including Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers,

scientists, and professionals in drug development and related fields, offering detailed

experimental protocols and structured data for easy reference.

Spectroscopic Data
The following sections present the available spectroscopic data for tetrabromoethylene in a

structured format to facilitate analysis and comparison.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetrical nature of tetrabromoethylene (Br₂C=CBr₂), a single signal is expected

in the ¹³C NMR spectrum. While a specific experimental chemical shift value is not readily

available in the cited literature, the expected chemical shift can be estimated based on the

electronic environment of the carbon atoms.

Nucleus
Estimated Chemical Shift
(δ) in ppm

Multiplicity

¹³C 115 - 125 Singlet
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Note: This is an estimated range. The actual chemical shift may vary depending on the solvent

and experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of tetrabromoethylene is characterized by the absence of C-H stretching

vibrations and the presence of vibrations associated with the C=C double bond and C-Br

bonds.

Wavenumber (cm⁻¹) Intensity Assignment

~1500 - 1600 Medium-Weak C=C Stretch

~500 - 700 Strong C-Br Stretch

Note: The specific peak positions and intensities can be influenced by the sample preparation

method (e.g., KBr pellet, Nujol mull, or thin film).

Mass Spectrometry (MS)
The mass spectrum of tetrabromoethylene provides valuable information about its molecular

weight and isotopic distribution of bromine. The presence of four bromine atoms leads to a

characteristic isotopic pattern for the molecular ion and its fragments.[1]

m/z Relative Abundance Assignment

340, 342, 344, 346, 348 Variable [M]⁺ (Molecular Ion Cluster)

261, 263, 265, 267 Variable [M-Br]⁺

182, 184, 186 Variable [M-2Br]⁺ or [C₂Br₂]⁺

103, 105 Variable [CBr]⁺

Note: The relative abundances of the isotopic peaks are determined by the natural abundance

of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocols
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The following are detailed methodologies for acquiring the spectroscopic data for

tetrabromoethylene.

¹³C NMR Spectroscopy
Objective: To obtain a proton-decoupled ¹³C NMR spectrum of tetrabromoethylene to

determine the chemical shift of the carbon atoms.

Methodology:

Sample Preparation:

Dissolve approximately 50-100 mg of solid tetrabromoethylene in a suitable deuterated

solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. The final volume should be around 0.6-

0.7 mL.

Ensure the solid is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Tune and match the ¹³C probe to the correct frequency.

Data Acquisition:

Set the spectrometer to acquire a proton-decoupled ¹³C spectrum.

Use a standard pulse sequence (e.g., a 30° or 45° pulse angle).

Set an appropriate spectral width to cover the expected chemical shift range (e.g., 0-200

ppm).
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A relaxation delay (d1) of 2-5 seconds is recommended to ensure full relaxation of the

quaternary carbons.

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain pure absorption peaks.

Apply baseline correction.

Reference the spectrum by setting the TMS peak to 0.00 ppm.

Identify and report the chemical shift of the tetrabromoethylene signal.

Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of tetrabromoethylene to identify its functional groups

and characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

Sample Preparation:

Grind a small amount (1-2 mg) of solid tetrabromoethylene with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture

should be a fine, homogeneous powder.

Place a portion of the mixture into a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of tetrabromoethylene to determine its molecular

weight and fragmentation pattern.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

Sample Preparation:

Prepare a dilute solution of tetrabromoethylene in a volatile organic solvent (e.g.,

dichloromethane or hexane).

Instrument Setup:

Set up the gas chromatograph (GC) with an appropriate column (e.g., a non-polar capillary

column like DB-5ms).

Set the GC oven temperature program to ensure separation of the analyte from the

solvent and any impurities.

Set the injector temperature and the GC-MS transfer line temperature appropriately (e.g.,

250 °C).

Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

Set the mass range to be scanned (e.g., m/z 40-400).
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Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injector.

The sample will be vaporized, separated by the GC column, and then introduced into the

mass spectrometer's ion source.

The mass spectrometer will record the mass spectra of the eluting compounds.

Data Processing:

Identify the peak corresponding to tetrabromoethylene in the total ion chromatogram

(TIC).

Extract the mass spectrum for that peak.

Identify the molecular ion peak cluster and the major fragment ions.

Analyze the isotopic pattern of the bromine-containing ions.

Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

compound like tetrabromoethylene.
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Workflow for Spectroscopic Analysis of Tetrabromoethylene
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Caption: Spectroscopic analysis workflow.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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